molecular formula C40H62O2 B1256439 Dihydroxyneurosporene/OH-Chloroxanthin

Dihydroxyneurosporene/OH-Chloroxanthin

Cat. No.: B1256439
M. Wt: 574.9 g/mol
InChI Key: YBUVIHJIZVAODP-ZDVIUYNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroxyneurosporene, also referred to as OH-Chloroxanthin, is a carotenoid derivative with structural modifications that distinguish it from simpler carotenes. It is identified by synonyms such as Chloroxanthin, Hydroxyneurosporene, and 1-hydroxy-1,2-dihydroneurosporene . The compound is cataloged under identifiers including CHEBI:80158, SCHEMBL2832876, and LMPR01070113, reflecting its recognition in biochemical and chemical databases .

Properties

Molecular Formula

C40H62O2

Molecular Weight

574.9 g/mol

IUPAC Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,26-decaene-2,31-diol

InChI

InChI=1S/C40H62O2/c1-33(21-13-23-35(3)25-15-27-37(5)29-17-31-39(7,8)41)19-11-12-20-34(2)22-14-24-36(4)26-16-28-38(6)30-18-32-40(9,10)42/h11-15,19-25,27-28,41-42H,16-18,26,29-32H2,1-10H3/b12-11+,21-13+,22-14+,25-15+,33-19+,34-20+,35-23+,36-24+,37-27+,38-28+

InChI Key

YBUVIHJIZVAODP-ZDVIUYNHSA-N

Isomeric SMILES

C/C(=C\CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O)/C)/C)/CCCC(C)(C)O

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C)C)CCCC(C)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Carotenoid Compounds

OH-Chloroxanthin belongs to a broader class of hydroxylated carotenoids. Below is a systematic comparison with similar compounds based on nomenclature, structural features, and database identifiers.

Table 1: Structural and Identifier Comparison of OH-Chloroxanthin and Analogues

Compound Name Key Identifiers Structural Features
Dihydroxyneurosporene/OH-Chloroxanthin CHEBI:80158, SCHEMBL2832876 Two hydroxyl groups, partially hydrogenated polyene chain
Neurosporene CHEBI:17706 Fully conjugated polyene chain, no hydroxylation
1-Hydroxyneurosporene CHEBI:80157 Single hydroxyl group, unsaturated backbone
1'-Hydroxy-1',2'-dihydro-?,?-carotene LMPR01070113 One hydroxyl group, one hydrogenated double bond
Key Observations:

Hydroxylation Patterns: OH-Chloroxanthin contains two hydroxyl groups, distinguishing it from mono-hydroxylated analogues like 1-hydroxyneurosporene . This dihydroxy configuration may enhance solubility in polar environments compared to non-hydroxylated neurosporene.

Hydrogenation Status : The term "dihydro" in its name indicates partial saturation of the polyene chain, reducing conjugation length compared to fully unsaturated neurosporene. This modification likely alters its spectral properties and redox activity.

Research Findings and Functional Insights

While direct studies on OH-Chloroxanthin are sparse, comparative analyses of related carotenoids provide clues:

  • Antioxidant Capacity: Hydroxylated carotenoids like OH-Chloroxanthin exhibit superior radical-scavenging activity compared to non-hydroxylated forms due to electron-donating hydroxyl groups .
  • Thermal Stability: Partial hydrogenation may reduce thermal stability relative to fully conjugated carotenoids, as seen in similar dihydro compounds.
  • Biosynthetic Context: OH-Chloroxanthin is likely a branch-point metabolite in carotenoid pathways, with its production regulated by oxidative stress conditions in microbial hosts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroxyneurosporene/OH-Chloroxanthin
Reactant of Route 2
Dihydroxyneurosporene/OH-Chloroxanthin

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